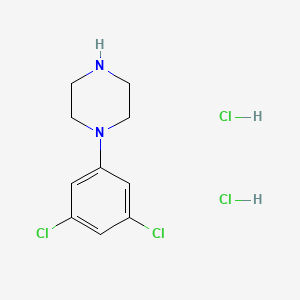

1-(3,5-Dichlorophenyl)piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

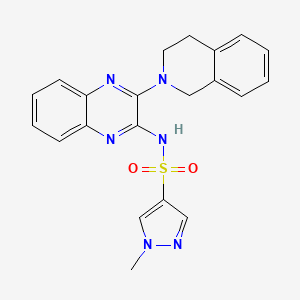

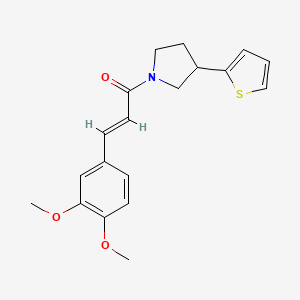

1-(3,5-Dichlorophenyl)piperazine dihydrochloride is a piperazine derivative . It is the major metabolite of Trazodone, Nefazodone, and Etoperidone . It has stimulant and hallucinogenic properties .

Synthesis Analysis

The synthesis of piperazine derivatives, including this compound, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C10H12Cl2N2 . The molecular weight is 231.12 . The SMILES string representation is Clc1cc(Cl)cc(c1)N2CCNCC2 .

Chemical Reactions Analysis

The synthesis of this compound involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .

Applications De Recherche Scientifique

Metabolism and Pharmacological Action

DCPP is extensively metabolized, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects in humans and animals, although some have affinity for other neurotransmitter receptors. The metabolism and systemic disposition of arylpiperazine derivatives, including those related to DCPP, indicate a significant pharmacological potential across a spectrum of serotonin receptor-related effects. This vast metabolic process suggests DCPP's critical role in the pharmacological action of arylpiperazine derivatives used in clinical applications for mental health disorders (Caccia, 2007).

Therapeutic and Pharmacological Research

The therapeutic applications of piperazine derivatives, including DCPP, are vast. Piperazine, a core structure in these compounds, is integral to designing drugs with various therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral activities. Modifications to the piperazine nucleus significantly alter the medicinal potential of the resultant molecules, showcasing the flexibility and importance of piperazine-based compounds in drug discovery. This highlights DCPP's potential as a building block in the development of novel therapeutic agents (Rathi et al., 2016).

Role in Antidepressant Development

The presence of the piperazine substructure, akin to that in DCPP, is peculiar in many marketed antidepressants. This observation underlines the significant role piperazine plays beyond influencing CNS pharmacokinetic profiles; it is crucial in binding conformations of antidepressants. This aspect of DCPP and related compounds is critical in understanding the design and development of novel antidepressants, providing a pathway for the development of more effective and targeted treatments for depression (Kumar et al., 2021).

Anti-Mycobacterial Applications

DCPP and related piperazine derivatives have shown promising results against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review of anti-mycobacterial compounds using piperazine as a vital building block offers insight into the design, rationale, and structure-activity relationship (SAR) of potent anti-TB molecules. The ability of DCPP-related compounds to act against such resistant strains of TB underscores the potential of piperazine derivatives in addressing critical gaps in TB treatment and control (Girase et al., 2020).

Mécanisme D'action

Piperazine, a class of compounds to which 1-(3,5-Dichlorophenyl)piperazine dihydrochloride belongs, is a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Propriétés

IUPAC Name |

1-(3,5-dichlorophenyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2.2ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;;/h5-7,13H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHHRQZMKLYRLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC(=C2)Cl)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)